

A Comprehensive Technical Guide to Bicyclohexyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bicyclohexyl**

Cat. No.: **B1666981**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **bicyclohexyl**, a saturated hydrocarbon with significant applications in various scientific fields. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a manner tailored for researchers, scientists, and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as **bicyclohexyl** is systematically named cyclohexylcyclohexane according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^[1] Another accepted IUPAC name is 1,1'-Bi(cyclohexane).^[2]

This compound is also known by a variety of synonyms, which are frequently encountered in scientific literature and commercial listings. These include:

- Dicyclohexyl^{[3][4][5]}
- Bicyclohexane^{[1][2]}
- 1,1'-**Bicyclohexyl**^[1]
- Dodecahydrobiphenyl^[6]
- Cyclohexane, cyclohexyl-[¹]

Physicochemical Properties

Bicyclohexyl is a colorless liquid at room temperature.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	92-51-3	[1][3]
Molecular Formula	C ₁₂ H ₂₂	[1][7]
Molecular Weight	166.30 g/mol	[1][3][7][8]
Melting Point	3-4 °C	[7][8]
Boiling Point	227 °C	[2][7][8]
Density	0.864 g/mL at 25 °C	[7][8]
Refractive Index (n _{20/D})	1.478	[7][8]
Flash Point	92 °C (closed cup)	[8]
Autoignition Temperature	245 °C	[2]
Solubility	Insoluble in water; miscible with organic solvents.	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **bicyclohexyl** are crucial for its application in research and development.

Synthesis of Bicyclohexyl Derivatives via Hydrogenation

A common method for the synthesis of **bicyclohexyl** derivatives involves the hydrogenation of the corresponding biphenyl compounds. The following protocol is adapted from a patented manufacturing process for bicyclohexane derivatives.[2]

Objective: To synthesize a **bicyclohexyl** derivative by reducing the aromatic rings of a biphenyl precursor.

Materials:

- Biphenyl derivative (e.g., 4,4'-disubstituted biphenyl)
- Palladium on carbon catalyst (Pd/C)
- Solvent (e.g., ethyl acetate)
- Hydrogen gas (H₂)
- Reaction vessel (autoclave)
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: In a suitable autoclave, dissolve the biphenyl derivative in an appropriate solvent such as ethyl acetate.
- Catalyst Addition: Add the palladium on carbon catalyst to the solution. The catalyst loading is typically a small percentage of the substrate's weight.
- Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to a desired hydrogen pressure (e.g., up to 2 MPa).
- Reaction Conditions: Heat the mixture to a specified temperature (e.g., 125-160 °C) and maintain with stirring for a designated period (e.g., 8-16 hours) to ensure complete hydrogenation.
- Work-up: After the reaction is complete, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
- Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst.
- Purification: Wash the filtrate with water and saturated brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary

evaporator to yield the crude **bicyclohexyl** derivative.

- Analysis: Analyze the product for purity and stereoisomerism (cis/trans ratio) using gas chromatography.

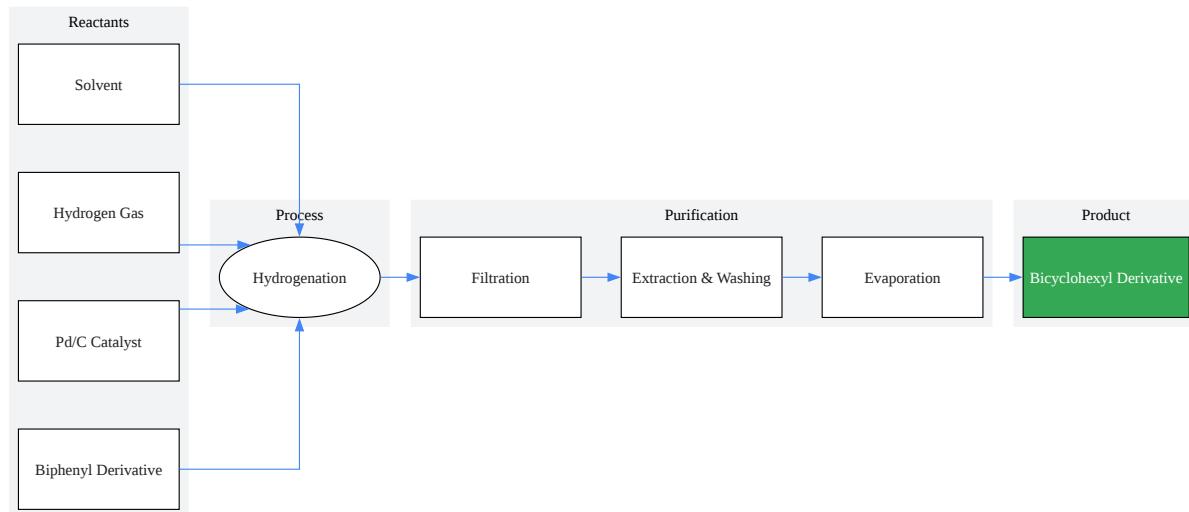
Analysis by Gas Chromatography (GC)

Gas chromatography is a standard analytical technique for determining the purity and isomeric composition of **bicyclohexyl** and its derivatives. The following is a general protocol that can be adapted for specific analytical needs.

Objective: To determine the purity and/or isomeric ratio of a **bicyclohexyl** sample.

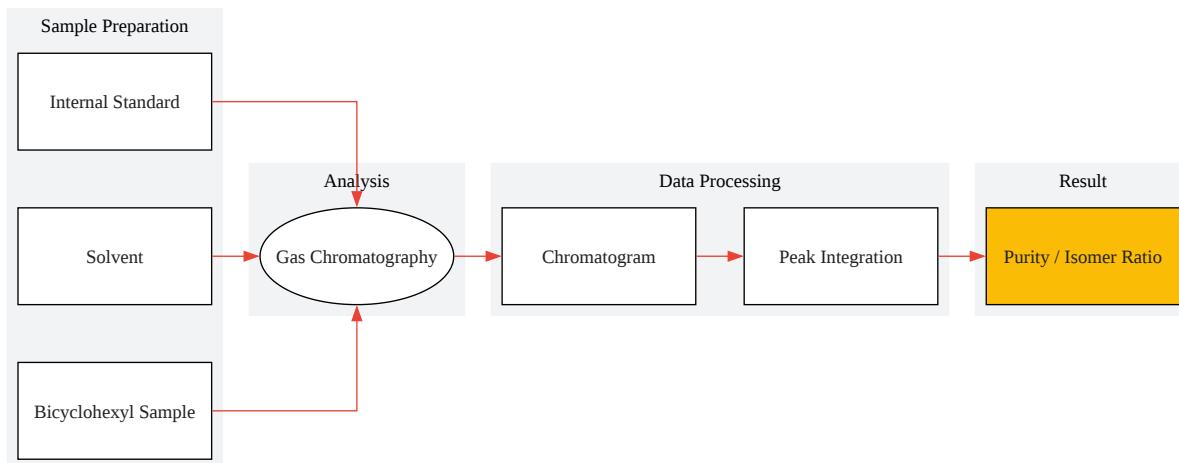
Instrumentation:

- Gas chromatograph (GC) equipped with a flame ionization detector (FID).
- Capillary column suitable for hydrocarbon analysis (e.g., methyl silicone-fused silica).
- Autosampler or manual injection system.
- Data acquisition and processing software.


Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **bicyclohexyl** sample in a volatile organic solvent (e.g., hexane or ethyl acetate). If quantitative analysis is required, add a known amount of an internal standard.
- **Instrument Setup:** Install the appropriate GC column and set the instrument parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate) according to the specific column and analyte.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
- **Data Acquisition:** The data system will record the chromatogram, showing peaks corresponding to the different components of the sample as they elute from the column.

- Analysis:
 - Qualitative Analysis: Identify the peaks based on their retention times compared to known standards.
 - Quantitative Analysis: Determine the relative peak areas to calculate the percentage purity or the ratio of different isomers. For more accurate quantification, use the internal standard method.


Logical Relationships and Process Visualization

To illustrate a key process involving **bicyclohexyl**, the following diagrams represent the synthesis workflow and the analytical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a **bicyclohexyl** derivative.

[Click to download full resolution via product page](#)

Caption: Workflow for the gas chromatography analysis of **bicyclohexyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1'-Bicyclohexyl [webbook.nist.gov]
- 2. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]

- 3. Bicyclohexyl - Wikipedia [en.wikipedia.org]
- 4. Bicyclohexyl | C12H22 | CID 7094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kelid1.ir [kelid1.ir]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Bicyclohexyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666981#iupac-name-for-bicyclohexyl-and-its-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com